

# "1-(3,4-Dichlorophenyl)urea" health and safety data sheet

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## Compound of Interest

Compound Name: 1-(3,4-Dichlorophenyl)urea

Cat. No.: B109879

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## Health and Safety Data Sheet: 1-(3,4-Dichlorophenyl)urea

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### Introduction

**1-(3,4-Dichlorophenyl)urea** (DCPU) is a chemical compound of significant interest in toxicological and environmental research. It is primarily known as a major metabolite of the widely used herbicide diuron. Understanding the health and safety profile of DCPU is crucial for assessing the environmental impact of diuron and for ensuring the safety of researchers and professionals who may come into contact with this compound. This technical guide provides a comprehensive overview of the available health and safety data for DCPU, with a focus on its physicochemical properties, toxicological effects, and the experimental methodologies used for its evaluation.

### Chemical and Physical Properties

A summary of the key chemical and physical properties of **1-(3,4-Dichlorophenyl)urea** is presented in the table below. This information is essential for safe handling, storage, and for understanding its environmental fate.

Property	Value	Reference
Chemical Name	1-(3,4-Dichlorophenyl)urea	N/A
Synonyms	DCPU, Diuron-desdimethyl	[1]
CAS Number	2327-02-8	N/A
Molecular Formula	C <sub>7</sub> H <sub>6</sub> Cl <sub>2</sub> N <sub>2</sub> O	[1]
Molecular Weight	205.04 g/mol	[1]
Appearance	White crystalline solid	N/A
Melting Point	155.6-156.3 °C	N/A
Boiling Point	302.2 ± 32.0 °C (Predicted)	N/A
Solubility	Slightly soluble in DMSO and Methanol	N/A
log Pow	2.89 (for Diuron)	[2]

## Toxicological Data

The toxicological profile of **1-(3,4-Dichlorophenyl)urea** is intrinsically linked to its parent compound, diuron. The primary mechanism of toxicity for diuron and its metabolites is the inhibition of photosynthesis in plants. In non-target organisms, including mammals, the toxicity is associated with mitochondrial dysfunction.[3][4][5]

## Acute Toxicity

The following table summarizes the available acute toxicity data for diuron, the parent compound of DCPU. While specific LD50/LC50 values for DCPU are not readily available in the searched literature, the data for diuron provides a critical reference point for assessing its potential toxicity.

Test	Species	Route	Value	Reference
LD50	Rat	Oral	>5000 mg/kg	<a href="#">[6]</a>
LD50	Rabbit	Dermal	>2000 mg/kg	<a href="#">[6]</a>
LC50	Rat	Inhalation	>5.05 mg/L (4h)	<a href="#">[2]</a>

## Ecotoxicity

The environmental impact of DCPU and its parent compound diuron is a significant concern. The following table presents ecotoxicity data for diuron.

Test	Species	Duration	Value	Reference
EC50	Daphnia magna (Water Flea)	48h	1.4 - 13 mg/L	<a href="#">[2]</a>
EC50	Algae	72h	0.022 mg/L	N/A
LC50	Oncorhynchus mykiss (Rainbow Trout)	96h	1.5 - 2.54 mg/L	<a href="#">[2]</a>

## Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), **1-(3,4-Dichlorophenyl)urea** is classified with the following hazards:

Hazard Class	Category	Hazard Statement
Acute toxicity, Oral	4	H302: Harmful if swallowed
Skin corrosion/irritation	2	H315: Causes skin irritation
Serious eye damage/eye irritation	2	H319: Causes serious eye irritation
Specific target organ toxicity, single exposure; Respiratory tract irritation	3	H335: May cause respiratory irritation

Source: PubChem CID 16854[1]

The GHS pictogram associated with these hazards is the exclamation mark (GHS07). The signal word is "Warning".

## Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of toxicological studies. Below are representative methodologies for key experiments cited in the evaluation of DCPU and diuron.

### Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

**Principle:** The MTT assay is based on the conversion of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The formazan crystals are then solubilized, and the absorbance of the solution is measured, which is proportional to the number of viable cells.

**Protocol for HepG2 Cells:**

- **Cell Seeding:** Seed HepG2 cells in a 96-well plate at a density of  $1 \times 10^4$  cells/well and incubate for 24 hours to allow for cell attachment.

- **Compound Treatment:** Prepare serial dilutions of the test compound (e.g., diuron or DCPU) in the culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% in all wells. Remove the old medium from the wells and add 100  $\mu$ L of the compound dilutions. Include vehicle control (solvent only) and blank control (medium only) wells.
- **Incubation:** Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- **MTT Addition:** After the incubation period, add 10  $\mu$ L of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C, protected from light.
- **Formazan Solubilization:** Carefully remove the medium containing MTT and add 100  $\mu$ L of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
- **Absorbance Measurement:** Gently shake the plate for 10-15 minutes to ensure complete solubilization of the formazan crystals. Measure the absorbance of each well at 570 nm using a microplate reader.
- **Data Analysis:** Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability relative to the vehicle control. The IC<sub>50</sub> value (the concentration that inhibits 50% of cell viability) can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

## Acute Dermal Irritation Test in Rabbits

This test is performed to determine the potential of a substance to cause irritation to the skin.

**Principle:** A single dose of the test substance is applied to the skin of an experimental animal. The degree of irritation is then observed and scored at specified intervals.

**Protocol:**

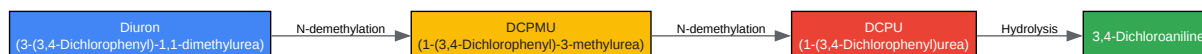
- **Animal Preparation:** Use healthy, young adult albino rabbits. Approximately 24 hours before the test, clip the fur from the dorsal area of the trunk of each animal.

- **Test Substance Application:** Apply 0.5 mL or 0.5 g of the test substance to a small area (approximately 6 cm<sup>2</sup>) of the clipped skin. The site is then covered with a gauze patch, which is held in place with non-irritating tape. A semi-occlusive dressing is then applied.
- **Exposure:** The exposure duration is typically 4 hours.
- **Observation:** After the exposure period, the patch is removed, and any residual test substance is washed off. The skin is then examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
- **Scoring:** The reactions are scored according to a standardized scale (e.g., Draize scale). The Primary Irritation Index (PII) is calculated from the scores.<sup>[7][8]</sup>

## Signaling Pathways and Experimental Workflows

### Diuron Metabolism

Diuron undergoes metabolism in the environment and in organisms, leading to the formation of several metabolites, including **1-(3,4-Dichlorophenyl)urea** (DCPU). The primary metabolic pathway involves the demethylation of the urea group.

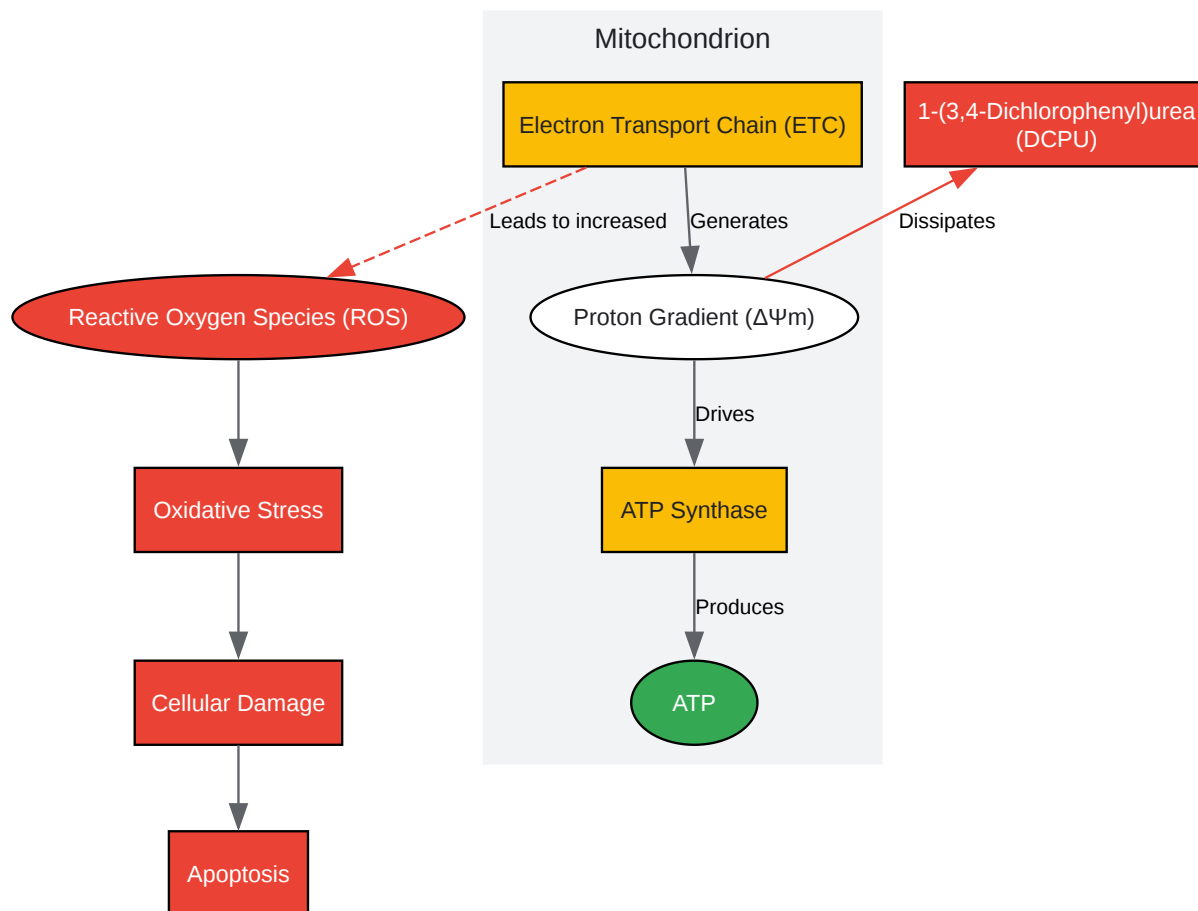


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Caption: Metabolic pathway of diuron to **1-(3,4-Dichlorophenyl)urea** (DCPU).

## Proposed Signaling Pathway for Mitochondrial Toxicity

Diuron and its metabolites, including DCPU, have been shown to induce mitochondrial dysfunction.<sup>[3][4][5]</sup> This is considered a key initiating event in their toxicity to non-target organisms. The proposed mechanism involves the uncoupling of oxidative phosphorylation.

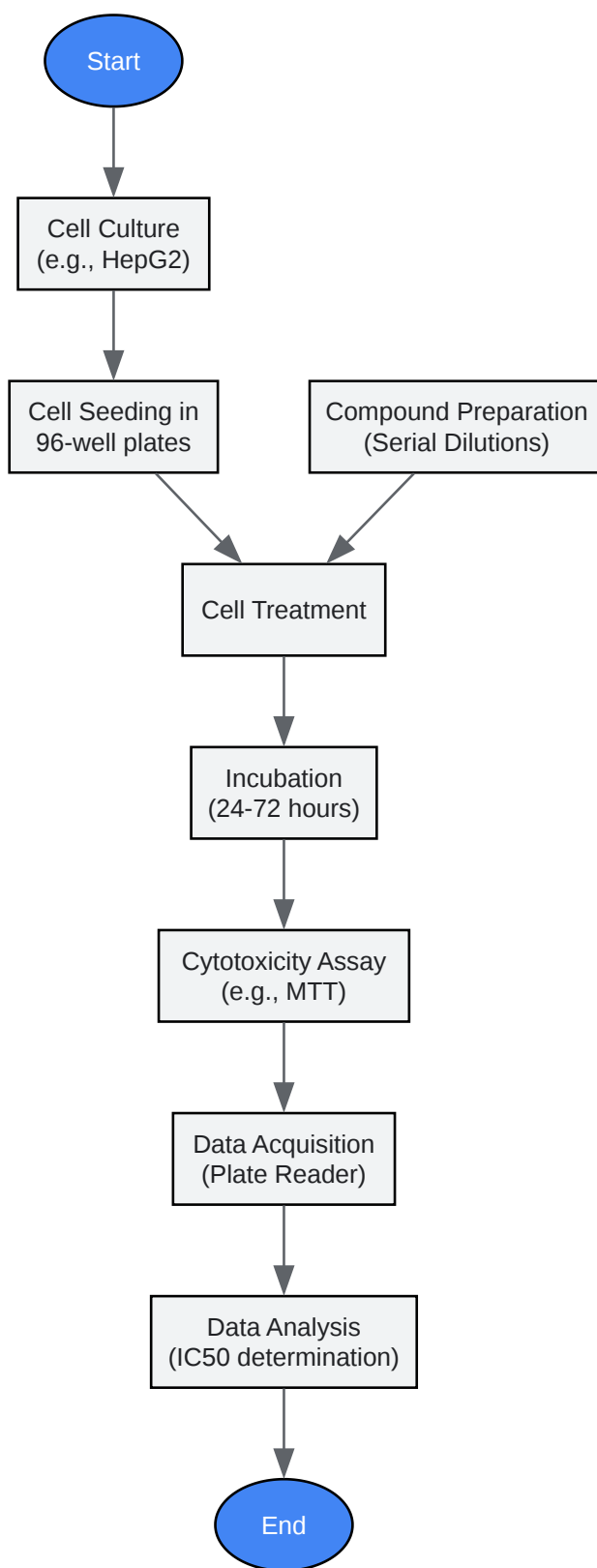


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Caption: Proposed signaling pathway for DCPU-induced mitochondrial toxicity.

## General Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a chemical compound like **1-(3,4-Dichlorophenyl)urea**.



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Caption: General experimental workflow for in vitro cytotoxicity assessment.



## Conclusion

This technical guide provides a consolidated overview of the health and safety data for **1-(3,4-Dichlorophenyl)urea**. The available information indicates that DCPU, a primary metabolite of the herbicide diuron, should be handled with care due to its potential for acute toxicity, skin and eye irritation, and respiratory irritation. Its mechanism of toxicity in non-target organisms is linked to mitochondrial dysfunction. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers and professionals in designing and interpreting studies related to this compound. Further research is warranted to fully elucidate the specific toxicological profile of DCPU, independent of its parent compound, and to develop a more comprehensive understanding of its long-term health and environmental effects.

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